molecular formula C11H20O B14637910 (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol CAS No. 54363-09-6

(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol

Cat. No.: B14637910
CAS No.: 54363-09-6
M. Wt: 168.28 g/mol
InChI Key: BAYFJXSKCKAWPW-WDEREUQCSA-N
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Description

(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol: is an organic compound with a unique structure that includes a cyclohexane ring substituted with a 3-methylbut-2-enyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 3-methylbut-2-enyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the hydrogenation steps, ensuring efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be further reduced to a cyclohexane derivative using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: (1R,2S)-2-(3-methylbut-2-enyl)cyclohexanone.

    Reduction: (1R,2S)-2-(3-methylbut-2-enyl)cyclohexane.

    Substitution: (1R,2S)-2-(3-methylbut-2-enyl)cyclohexyl chloride.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the specificity of enzymes.

Medicine

precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the fragrance industry due to its pleasant odor. It is also employed in the production of specialty chemicals and polymers .

Mechanism of Action

The mechanism by which (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexane ring provides a hydrophobic environment that can interact with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(3-methylbut-2-enyl)cyclohexanone: The oxidized form of the compound.

    (1R,2S)-2-(3-methylbut-2-enyl)cyclohexane: The fully reduced form.

    (1R,2S)-2-(3-methylbut-2-enyl)cyclohexyl chloride: The substituted form.

Uniqueness

What sets (1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol apart from its similar compounds is the presence of the hydroxyl group, which imparts unique reactivity and biological activity . This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.

Properties

CAS No.

54363-09-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(1R,2S)-2-(3-methylbut-2-enyl)cyclohexan-1-ol

InChI

InChI=1S/C11H20O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h7,10-12H,3-6,8H2,1-2H3/t10-,11+/m0/s1

InChI Key

BAYFJXSKCKAWPW-WDEREUQCSA-N

Isomeric SMILES

CC(=CC[C@@H]1CCCC[C@H]1O)C

Canonical SMILES

CC(=CCC1CCCCC1O)C

Origin of Product

United States

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